molecular formula C10H10ClN3O2 B176722 Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 14714-18-2

Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No. B176722
CAS RN: 14714-18-2
M. Wt: 239.66 g/mol
InChI Key: OJHHQMWNFHWAFR-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a chemical compound with the molecular formula C10H10ClN3O2 . It has a molecular weight of 239.66 .


Synthesis Analysis

Imidazo[1,2-b]pyridazine derivatives, such as Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate has been analyzed using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the experimental data .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves various chemical reactions . These reactions have been well studied due to the importance of imidazo[1,2-b]pyridazine as a bioactive scaffold .


Physical And Chemical Properties Analysis

Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a solid at ambient temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate has been widely used as a starting material or intermediate in the synthesis of a variety of novel compounds. Notably, it has been involved in the synthesis of various derivatives of pyrimidine, pyridazine, and pyridine, showcasing its versatility in creating heterocyclic compounds. For instance, it was used in the synthesis of novel pyrimidine derivatives that showed antimicrobial properties (Farag et al., 2008), and in the synthesis of novel 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives, some of which displayed significant antiviral activities (Galtier et al., 2003).

Chemical Transformations

The compound has been an essential substrate in various chemical transformations. Researchers have synthesized ethyl 2-formyl-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate, a compound that underwent further transformations to produce oxopyridazine derivatives, pyrimidine derivatives, and more, showing the chemical flexibility and usefulness of this class of compounds in organic synthesis (Kuzʼmenko et al., 2020).

Antimicrobial and Anticancer Activities

Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate derivatives have been tested for biological activities. Certain synthesized compounds utilizing this moiety have shown promising antimicrobial and anticancer activities. For instance, some derivatives exhibited potent activity against colon HCT-116 human cancer cell lines (Abdel-Motaal et al., 2020). Additionally, compounds containing this moiety have been evaluated for their antibacterial activities, with several compounds demonstrating high effectiveness against various bacterial strains (Azab et al., 2013).

Microwave-Assisted Synthesis

The utility of ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate in microwave-assisted synthesis has been explored to create novel compounds efficiently. This method has been utilized for rapid and efficient synthesis, indicating the compound's adaptability to modern synthetic methods (Jyothi & Madhavi, 2019).

Safety And Hazards

The safety information for Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye, skin, and respiratory irritation .

Future Directions

The imidazo[1,2-b]pyridazine scaffold, to which Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate belongs, provides a variety of bioactive molecules and is an important heterocyclic nucleus . Therefore, it is likely that future research will continue to explore new derivatives of imidazo[1,2-b]pyridazine for potential pharmaceutical applications .

properties

IUPAC Name

ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)9-6(2)12-8-5-4-7(11)13-14(8)9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHHQMWNFHWAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555758
Record name Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

CAS RN

14714-18-2
Record name Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

12.9 g of 3-amino-6-chloropyridazine was suspended in 250 ml of ethanol; 18.1 g of ethyl 2-chloro-3-oxobutanoate was added, followed by thermal refluxing for 6 hours. After cooling, the mixture was concentrated under reduced pressure; the residue was ajusted to pH 7 by the addition of aqueous sodium bicarbonate; ethyl ether was added; the precipitated was collected by filtration and extracted with ethyl ether; the extract was washed with saturated saline and dried with magnesium sulfate. The dry product was concentrated under reduced pressure; ethanol-1 N aqueous solution of sodium hydroxide (1:1) was added; the crystal precipitated was collected by filtration; the filtrate was concentrated again. The residue was crystallized by the addition of ethyl acetate and collected by filtration to yield 3.09 g of the title compound.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 6-chloropyridazin-3-amine (5.3 g, 41 mmol), ethyl 2-chloro-3-oxobutanoate (6.7 g, 41 mmol) and ethanol (50 mL) was heated under reflux for 2 days. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium bicarbonate solution and ethyl acetate were added to the obtained residue, and the insoluble material was filtered off. The filtrate was extracted with ethyl acetate, and the collected organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. Ethyl acetate and diisopropyl ether were added to the obtained residue, and the insoluble material was filtered off. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=50/50→100/0) and washed with ethyl acetate/diisopropyl ether to give the title compound (3.2 g, 32%) as a colorless solid.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
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Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
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Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
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Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
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Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Citations

For This Compound
3
Citations
Y Chen, G Bai, Y Ning, S Cai, T Zhang, P Song… - European Journal of …, 2020 - Elsevier
Harboring MYD88 L265P mutation triggers tumors growth through the activation of NF-κB by interleukin-1 receptor associated kinase 4 (IRAK4) in diffuse large B-cell lymphoma (DLBCL…
Number of citations: 16 www.sciencedirect.com
KD Farrell, Y Gao, DA Hughes, R Henches, Z Tu… - European Journal of …, 2023 - Elsevier
A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives which were highly active against autoluminescent Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (…
Number of citations: 3 www.sciencedirect.com
AN Campbell, KP Cole, JR Martinelli… - … Process Research & …, 2013 - ACS Publications
The development of an alternative synthetic route to a functionalized imidazopyridazine which strategically streamlines the synthesis and avoids a number of problematic reagents is …
Number of citations: 22 pubs.acs.org

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